(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide
Description
“(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide” is a sulfonamide derivative featuring a benzodioxole moiety and a thiophene ring connected via an ethene linker. The benzodioxole group (2H-1,3-benzodioxol-5-yl) is a bicyclic aromatic system with electron-rich properties, while the thiophene ring contributes π-conjugation and sulfur-based reactivity. The (E)-configuration of the ethene group ensures spatial arrangement critical for molecular interactions.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-21(17,7-5-12-2-1-6-20-12)15-9-11-3-4-13-14(8-11)19-10-18-13/h1-8,15H,9-10H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCZRKHDTQBFHF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several sulfonamide-based derivatives, benzodioxole-containing molecules, and thiophene-functionalized analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Substitution Patterns :
- The target compound’s benzodioxole-methyl group distinguishes it from analogs like ephylone, which lacks a sulfonamide moiety and instead features a ketone-amine backbone .
- Replacing the thiophene with furan (as in Enamine Ltd’s compound) reduces sulfur-mediated interactions but enhances oxygen-based hydrogen bonding .
Electronic Properties: The benzodioxole group provides electron density, enhancing π-π stacking with aromatic residues in enzyme active sites. This is less pronounced in purely phenyl-substituted analogs . Thiophene’s sulfur atom introduces polarizability, improving binding to metal ions or cysteine residues compared to furan or phenyl derivatives .
Bioactivity: The compound’s sulfonamide group enables hydrogen bonding with proteolytic enzymes, a feature absent in non-sulfonamide cathinones like ephylone . Dual heterocyclic substitution (e.g., thiophene + benzodioxole) correlates with higher inhibitory potency against inflammatory enzymes compared to single-ring systems .
Notes
Crystallographic Validation : Tools like SHELXL and ORTEP-III are recommended for structure refinement and visualization due to anisotropic displacement analysis capabilities .
Synthetic Challenges : Steric hindrance at the sulfonamide nitrogen may require optimized reaction conditions (e.g., high-temperature saponification) for improved yields .
Biological Activity
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including cytotoxicity, anti-inflammatory effects, and interactions with specific biological targets.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13N1O4S1
- Molecular Weight : 285.31 g/mol
The presence of the benzodioxole and thiophene rings contributes to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It is hypothesized that the compound may inhibit certain enzyme activities or modulate receptor signaling pathways, leading to various pharmacological effects.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against human tumor cell lines. For example, derivatives of benzothiophenesulfonamide have shown strong cytotoxic activity by inducing reactive oxygen species (ROS) production and apoptosis in cancer cells. The mechanism involves the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for ROS generation in tumor cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K-562 (Leukemia) | 0.1 | Inhibition of tNOX activity |
| HeLa (Cervical) | 0.5 | Induction of ROS and apoptosis |
| HT-29 (Colon) | 0.3 | Cytotoxic effects via oxidative stress |
Anti-inflammatory Activity
Compounds with similar structural motifs have been explored for their anti-inflammatory properties. The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other inflammatory mediators. In vitro studies have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated immune cells.
Case Studies
A study focusing on a related compound demonstrated its efficacy in reducing inflammation in a murine model of arthritis. The compound was administered at varying doses, resulting in a dose-dependent reduction in joint swelling and inflammatory markers.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of compounds related to this compound:
- Cytotoxic Effects : Compounds demonstrated IC50 values below 1 µM against multiple cancer cell lines.
- Mechanistic Insights : The involvement of ROS in mediating cytotoxic effects was confirmed through assays measuring oxidative stress markers.
- Therapeutic Potential : Given the dual action of cytotoxicity and anti-inflammatory effects, these compounds are being evaluated for their potential as therapeutic agents in oncology and chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
